molecular formula C12H12O2 B14641546 2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester CAS No. 54564-58-8

2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester

Cat. No.: B14641546
CAS No.: 54564-58-8
M. Wt: 188.22 g/mol
InChI Key: PMIJDCMZUFOEOE-UHFFFAOYSA-N
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Description

2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester is an organic compound with the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol . This compound is characterized by a cyclopropene ring substituted with a methyl group and a phenyl group, and it is esterified with methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenylacetylene with diazomethane in the presence of a catalyst to form the cyclopropene ring, followed by esterification with methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate various biochemical pathways, although detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-methyl-3-phenylcycloprop-2-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-8-10(11(8)12(13)14-2)9-6-4-3-5-7-9/h3-7,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIJDCMZUFOEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C1C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60969801
Record name Methyl 2-methyl-3-phenylcycloprop-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54564-58-8
Record name 2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054564588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-methyl-3-phenylcycloprop-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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